Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl
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Overview
Description
Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl, also known as Perfluoro-2-methyl-3-pentanone, is a fluorinated ketone with the structural formula CF3CF2C(=O)CF(CF3)2 . It is a fully-fluorinated analog of ethyl isopropyl ketone . It is used as an electronics coolant liquid and fire protection fluid sold commercially by 3M under brand names such as Novec 1230, Novec 649, and FK-5-1-12 .
Synthesis Analysis
The synthesis of this compound involves the use of ferric fluoride and 18-crown ether in an autoclave, followed by the addition of hexafluoropropylene and pentafluoropropionyl fluoride under stirring .Molecular Structure Analysis
The molecular formula of this compound is C6F12O . The molecular weight is 316.04 . The InChI code is 1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 .Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a density of 1.6 g/cm3 , a melting point of -108°C , and a boiling point of 49°C . It has a solubility of 24-332.6mg/L at 25℃ , and a vapor pressure of 31.6-40.4kPa at 20-25℃ .Mechanism of Action
Safety and Hazards
Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl is classified as H412 - Harmful to aquatic life with long-lasting effects . It is used as a fire suppression agent and is considered safe for use in environments where water-based fire suppression would be impractical or could damage expensive equipment or property .
Future Directions
Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl has potential for future applications in various fields. For instance, it is used as a coolant in electronics and as a fire protection fluid . It is also being explored for use in the protection of molten magnesium . As regulations and technology continue to evolve, the demand for high-quality reference materials for environmental analysis and testing is expected to grow .
properties
InChI |
InChI=1S/C9F19/c10-2(5(14,15)16,6(17,18)19)1(4(12,13)9(26,27)28)3(11,7(20,21)22)8(23,24)25 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKHPGNLMTZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C](C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897310 |
Source
|
Record name | Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93683-27-3 |
Source
|
Record name | Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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